molecular formula C15H16FNO3S B7453948 2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide

2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide

Cat. No.: B7453948
M. Wt: 309.4 g/mol
InChI Key: RFRDWCKCIGHXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide, also known as EFMC or LSN281, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Scientific Research Applications

2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and inflammation. In particular, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

Mechanism of Action

2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide exerts its therapeutic effects through the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the reduction of inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide is its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations to its use in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide, including the development of more effective synthesis methods, the identification of additional therapeutic targets, and the evaluation of its potential as a therapeutic agent in human clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects.

Synthesis Methods

2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 5-methylbenzenesulfonyl chloride. The final product is obtained through the reaction of the intermediate compound with ammonia.

Properties

IUPAC Name

2-ethoxy-N-(2-fluorophenyl)-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-3-20-14-9-8-11(2)10-15(14)21(18,19)17-13-7-5-4-6-12(13)16/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRDWCKCIGHXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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